molecular formula C7H12N2O B12313946 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine

Cat. No.: B12313946
M. Wt: 140.18 g/mol
InChI Key: BXRYLEVCZYAZGC-UHFFFAOYSA-N
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Description

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine: is an organic compound belonging to the oxazole family. This compound is characterized by the presence of a methyl group at the third position, an isopropyl group at the fifth position, and an amine group at the fourth position of the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-5-(propan-2-yl)-1,2-oxazole with ammonia or an amine source under high temperature and pressure. The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles.

Scientific Research Applications

Chemistry: 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anti-inflammatory properties.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Methyl-5-(propan-2-yl)phenol: This compound shares a similar structural motif but lacks the oxazole ring.

    2-Methyl-5-(propan-2-yl)oxazole: Similar in structure but with different substitution patterns on the oxazole ring.

Uniqueness: 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine is unique due to the presence of both the oxazole ring and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1,2-oxazol-4-amine

InChI

InChI=1S/C7H12N2O/c1-4(2)7-6(8)5(3)9-10-7/h4H,8H2,1-3H3

InChI Key

BXRYLEVCZYAZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N)C(C)C

Origin of Product

United States

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